2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine
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Overview
Description
2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is a complex organic compound characterized by its unique spiro structure, which includes an adamantyl group and a trifluoromethyl group attached to a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reaction of adamantane with trifluoroacetic acid in the presence of a catalyst to introduce the trifluoromethyl group. This is followed by a Friedel-Crafts alkylation to attach the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoxazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The adamantyl group provides structural stability, making the compound resistant to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazole
- 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzothiazine
- 2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzimidazole
Uniqueness
2-Trifluoromethyl-5,5-spiro-(2-adamantyl)benzoxazine is unique due to its combination of a trifluoromethyl group and an adamantyl group within a spiro structure. This combination imparts unique physicochemical properties, such as high stability and lipophilicity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
2-(trifluoromethyl)spiro[3,1-benzoxazine-4,2'-adamantane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO/c19-18(20,21)16-22-15-4-2-1-3-14(15)17(23-16)12-6-10-5-11(8-12)9-13(17)7-10/h1-4,10-13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLOOGYFJZYLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N=C(O4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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